molecular formula C19H22N2 B12635281 2,2'-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) CAS No. 919295-54-8

2,2'-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole)

Katalognummer: B12635281
CAS-Nummer: 919295-54-8
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: ZSGFJHXGINTRFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings connected via a phenylpropane bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methyl-1H-pyrrole with a suitable phenylpropane derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure but with a pentane bridge instead of a phenylpropane bridge.

    1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): Contains a benzene ring instead of pyrrole rings.

Uniqueness

2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to its phenylpropane bridge, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

919295-54-8

Molekularformel

C19H22N2

Molekulargewicht

278.4 g/mol

IUPAC-Name

1-methyl-2-[1-(1-methylpyrrol-2-yl)-3-phenylpropyl]pyrrole

InChI

InChI=1S/C19H22N2/c1-20-14-6-10-18(20)17(19-11-7-15-21(19)2)13-12-16-8-4-3-5-9-16/h3-11,14-15,17H,12-13H2,1-2H3

InChI-Schlüssel

ZSGFJHXGINTRFY-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC=C1C(CCC2=CC=CC=C2)C3=CC=CN3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.